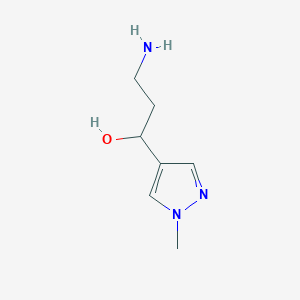
N'-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide (CAS No. 1603970-12-2) is a chemical compound with the following properties:
Molecular Formula: CHNO
Molecular Weight: 186.25 g/mol
MDL Number: MFCD30299852
This compound features an N-hydroxy group and an oxolane ring, making it intriguing for various applications. Let’s explore further!
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide. Researchers have developed bio-based methods to enhance its greenness. One such route involves the conversion of readily available starting materials into the target compound.
Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route
Industrial Production:: While industrial-scale production details are scarce, research efforts continue to optimize the synthesis for large-scale applications.
Chemical Reactions Analysis
Reactivity:: N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide can undergo various reactions, including:
Oxidation: It may participate in oxidation reactions.
Substitution: Substitution reactions can modify its functional groups.
Other Transformations: Further investigations are needed to explore its reactivity fully.
Common Reagents and Conditions:: Reagents and conditions vary based on the desired transformation. Researchers employ suitable oxidants, nucleophiles, and catalysts.
Major Products:: The major products depend on the specific reaction. These could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide finds applications in:
Chemistry: As a building block for novel compounds.
Biology: Potential use in drug discovery or bioconjugation.
Medicine: Investigated for therapeutic properties.
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this.
Comparison with Similar Compounds
While N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide is unique, it shares features with related compounds such as:
- Compound X: Brief description.
- Compound Y: Another related compound.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N'-hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)5-6(7(10)11-12)9(3,4)13-8/h6,12H,5H2,1-4H3,(H2,10,11) |
InChI Key |
QKTOWXQQZOFFBI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(CC(C(O1)(C)C)/C(=N/O)/N)C |
Canonical SMILES |
CC1(CC(C(O1)(C)C)C(=NO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13154028.png)

![2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile](/img/structure/B13154036.png)


![2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]](/img/structure/B13154072.png)



![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13154088.png)


